1-[4-(Aminomethyl)phenyl]ethan-1-amine
Description
1-[4-(Aminomethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDHRUTQHJLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(aminomethyl)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-40°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as primary amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., halides, alkoxides); in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Substituted phenyl ethanamines.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride is a dihydrochloride salt of an amine compound, characterized by a phenyl group with an aminomethyl substituent attached to an ethanamine backbone. The molecular weight of this compound is approximately 223.14 g/mol. It typically appears as a crystalline solid and is converted into a dihydrochloride salt to improve its water solubility and stability.
Potential Applications
This compound dihydrochloride has potential applications in various fields:
- Pharmaceuticals It may serve as a building block in drug synthesis.
- Research and Industrial Contexts These applications highlight its significance in both research and industrial contexts.
Interaction studies are conducted to determine its binding affinity and activity with various biological targets to understand the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with this compound dihydrochloride.
Here are some examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzylamine | Simple primary amine | Known for its role as a building block in drug synthesis |
| 2-(Aminomethyl)phenol | Hydroxyl group on phenyl ring | Exhibits antioxidant properties |
| N,N-Dimethylaminopropylamine | Dimethylated amine | Used in various industrial applications |
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethan-1-amine: Similar structure but with a dimethylamino group instead of an aminomethyl group.
1-[4-(Aminomethyl)phenyl]propan-1-amine: Similar structure but with a propanamine moiety instead of ethanamine.
1-[4-(Aminomethyl)phenyl]butan-1-amine: Similar structure but with a butanamine moiety instead of ethanamine.
Uniqueness
1-[4-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Biological Activity
1-[4-(Aminomethyl)phenyl]ethan-1-amine, also known as 4-(Aminomethyl)phenethylamine, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
- Chemical Formula : C9H13N
- Molecular Weight : 151.21 g/mol
- CAS Number : 90565-31-4
This compound exists as a crystalline solid and is often handled as a dihydrochloride salt to enhance solubility and stability in aqueous solutions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate neurotransmitter systems, particularly those involving catecholamines and serotonin, which are crucial for mood regulation and cognitive functions.
Interaction Studies
Recent studies have focused on the binding affinity of this compound to specific receptors:
- Dopamine Receptors : It has shown potential in modulating dopaminergic activity, which may have implications for treating neurological disorders.
- Serotonin Receptors : The compound's ability to influence serotonin pathways suggests potential antidepressant effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulates serotonin levels, potentially alleviating symptoms of depression. |
| Neuroprotective Properties | May protect against neuronal damage in various neurodegenerative conditions. |
| Antimicrobial Activity | Preliminary studies suggest effectiveness against certain bacterial strains. |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups .
- Neuroprotection : In vitro studies indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : Research has shown that this compound exhibits antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotics .
Comparative Analysis
When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminobenzylamine | Simple primary amine | Known for its role in drug synthesis |
| 2-(Aminomethyl)phenol | Hydroxyl group on phenyl ring | Exhibits antioxidant properties |
| N,N-Dimethylaminopropylamine | Dimethylated amine | Used in various industrial applications |
The unique combination of an aminomethyl group on a phenyl ring along with an ethanamine backbone provides opportunities for targeted modifications that could enhance its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
